3-(3-Methoxyphenyl)pyrrolidin-2-one
Description
Significance of the Pyrrolidin-2-one Scaffold in Contemporary Medicinal Chemistry Research
The pyrrolidin-2-one scaffold is a highly valued structural motif in medicinal chemistry, primarily due to its diverse pharmacological activities. gov.ieselleckchem.com This heterocyclic system is a key component in a multitude of compounds that exhibit antibacterial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties. gov.ieselleckchem.com The structural rigidity and the presence of a hydrogen bond donor and acceptor make the pyrrolidin-2-one ring an excellent platform for designing molecules that can interact with various biological targets with high specificity.
The significance of this scaffold is further highlighted by its presence in numerous FDA-approved drugs. nih.govorientjchem.org The ability of the pyrrolidin-2-one core to serve as a versatile synthetic intermediate allows for the creation of extensive libraries of compounds for high-throughput screening, accelerating the drug discovery process. orientjchem.org Research has demonstrated that derivatives of pyrrolidin-2-one can act as potent inhibitors of enzymes such as InhA, which is crucial for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. gov.ie
The non-planar, sp3-hybridized nature of the pyrrolidine (B122466) ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. nih.govnih.govbldpharm.com This three-dimensionality is a critical factor in achieving potent and selective binding to protein targets. nih.govnih.govbldpharm.com The stereochemistry of the pyrrolidine ring, which can be readily controlled and modified, plays a crucial role in determining the biological activity of the resulting molecules. nih.govnih.govbldpharm.com
Overview of Substituted Pyrrolidin-2-ones as Research Targets
The strategic placement of various substituents on the pyrrolidin-2-one ring has led to the discovery of compounds with a wide array of biological activities, making them prime targets for academic and industrial research. The versatility of the scaffold allows for modifications at different positions, leading to distinct pharmacological profiles.
Substitutions on the pyrrolidin-2-one ring have yielded compounds with significant therapeutic potential. For instance, certain derivatives have been investigated for their potent anticonvulsant activity, showing promise in the treatment of epilepsy. nih.gov Others have demonstrated notable antibacterial effects against a range of pathogens, including drug-resistant strains. selleckchem.comchemsynthesis.com The anticancer potential of substituted pyrrolidin-2-ones is also an active area of research, with some analogues exhibiting high efficacy against human cancer cell lines. selleckchem.com
The following table summarizes the observed biological activities of various substituted pyrrolidin-2-one derivatives as reported in scientific literature:
| Substitution Pattern | Biological Activity | Reference |
| N-substituted | Nootropic, Antibacterial | selleckchem.com |
| 1,3-disubstituted | Anticonvulsant | nih.gov |
| 3-substituted | Anticonvulsant, Analgesic | sigmaaldrich.com |
| 1,5-disubstituted | Anticancer, Antibacterial, Anti-HIV, Anti-inflammatory, Antioxidant | nih.gov |
| 4-substituted | Antibacterial, Antioxidant |
Contextualization of 3-(3-Methoxyphenyl)pyrrolidin-2-one within Pyrrolidinone Chemical Space
The compound this compound represents a specific iteration within the vast chemical space of substituted pyrrolidinones. Its structure features a methoxyphenyl group at the 3-position of the pyrrolidin-2-one ring. While specific research on this exact molecule is not extensively documented in publicly available literature, its chemical structure places it within a class of compounds that are of significant interest to medicinal chemists.
The synthesis of structurally related compounds provides a framework for understanding the potential preparation of this compound. For example, a method for the synthesis of the N-methylated analog, 3-(3-methoxyphenyl)-1-methyl-2-pyrrolidone, has been described. This synthesis involves the reaction of the lithium anion of 1-methyl-2-pyrrolidone with m-methoxybenzyne. Furthermore, a general method for producing 3,4-diaryl-pyrrolidin-2-ones involves the catalytic hydrogenation of the corresponding 3-pyrrolin-2-ones, which are synthesized from the reaction of α-amino acids with appropriately substituted acetylenes. These methodologies suggest viable synthetic routes to this compound.
The presence of the 3-methoxyphenyl (B12655295) substituent is noteworthy. Aryl groups at the 3-position of the pyrrolidinone core are common in compounds with neurological activity. The methoxy (B1213986) group, in particular, can influence the electronic properties and metabolic stability of a molecule, potentially enhancing its pharmacokinetic profile. While direct biological data for this compound is scarce, the broader class of 3-aryl-pyrrolidin-2-ones is recognized for its potential pharmacological applications.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-4-2-3-8(7-9)10-5-6-12-11(10)13/h2-4,7,10H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJVOLKWSDLMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Analysis of Pyrrolidin-2-one Derivatives
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of 3-(3-Methoxyphenyl)pyrrolidin-2-one is expected to exhibit distinct signals corresponding to the aromatic protons of the methoxyphenyl group and the aliphatic protons of the pyrrolidinone ring.
The protons on the pyrrolidinone ring of related derivatives typically appear as complex multiplets in the upfield region of the spectrum. For instance, in 2-pyrrolidinone (B116388), the protons at the C3, C4, and C5 positions resonate at specific chemical shifts. researchgate.net The introduction of the 3-methoxyphenyl (B12655295) substituent at the C3 position of the pyrrolidin-2-one ring significantly influences the chemical shifts of the adjacent protons.
The aromatic region of the spectrum for a 3-substituted phenyl group is characteristic. The protons on the 3-methoxyphenyl group are expected to show a specific splitting pattern. Typically, a singlet for the proton at the 2-position, and multiplets for the protons at the 4, 5, and 6-positions would be observed. The methoxy (B1213986) group (-OCH₃) protons characteristically appear as a sharp singlet, typically around 3.8 ppm. researchgate.net The N-H proton of the lactam will likely appear as a broad singlet, with its chemical shift being solvent-dependent.
The analysis of coupling patterns, governed by the n+1 rule, allows for the determination of the number of neighboring protons, further confirming the connectivity of the molecule. chemistrysteps.com For example, the proton at C3 would be coupled to the protons at C4, leading to a complex splitting pattern.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyrrolidinone N-H | 7.5 - 8.5 | Broad Singlet |
| Aromatic H (C2') | ~6.8 | Singlet (or Triplet of Doublet) |
| Aromatic H (C4', C5', C6') | 6.7 - 7.3 | Multiplet |
| Pyrrolidinone H (C3) | 3.5 - 3.8 | Multiplet |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Pyrrolidinone H (C4) | 2.2 - 2.6 | Multiplet |
| Pyrrolidinone H (C5) | 3.2 - 3.5 | Multiplet |
Carbon (¹³C) NMR Spectroscopy for Carbon Backbone Confirmation
Carbon (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For this compound, the carbonyl carbon (C=O) of the pyrrolidinone ring is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm, a characteristic feature of amides. compoundchem.com The carbons of the aromatic ring will resonate between 110 and 160 ppm. The carbon atom attached to the methoxy group (C3') and the carbon ipso to the pyrrolidinone ring (C1') will have distinct chemical shifts influenced by the substituents. The methoxy carbon itself will appear as a sharp signal around 55 ppm. mdpi.com
The aliphatic carbons of the pyrrolidinone ring (C3, C4, and C5) will resonate in the upfield region of the spectrum, generally between 20 and 60 ppm. The chemical shifts of these carbons provide confirmatory evidence for the cyclic lactam structure. organicchemistrydata.orgnajah.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C2) | 175 - 178 |
| Aromatic C (C1') | 140 - 142 |
| Aromatic C (C3') | 159 - 161 |
| Aromatic C (C2', C4', C5', C6') | 112 - 130 |
| Methoxy (-OCH₃) | 55 - 56 |
| Pyrrolidinone C (C3) | 45 - 50 |
| Pyrrolidinone C (C5) | 40 - 45 |
| Pyrrolidinone C (C4) | 30 - 35 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as it can distinguish between ions of the same nominal mass but different chemical formulas. For this compound (C₁₁H₁₃NO₂), the calculated monoisotopic mass is 191.0946 g/mol . An HRMS measurement confirming this exact mass would provide strong evidence for the compound's chemical formula. This technique is particularly valuable in distinguishing between isomeric compounds which have the same nominal mass. ijpsm.com
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. researchgate.net In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. For this compound, this would correspond to an m/z of 192.0973.
Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide valuable structural information. The fragmentation of related pyrrolidinone structures often involves characteristic losses. For this compound, potential fragmentation pathways could include the loss of the methoxy group (CH₃O•), loss of carbon monoxide (CO) from the lactam ring, or cleavage of the pyrrolidinone ring itself. nih.govnih.gov The fragmentation pattern of the methoxyphenyl moiety is also well-documented and can serve as a diagnostic tool. researchgate.net
Table 3: Predicted ESI-MS Fragmentation for this compound This table is generated based on plausible fragmentation pathways for similar structures.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |
| 192.10 | 174.09 | H₂O |
| 192.10 | 161.08 | CH₃O• |
| 192.10 | 134.09 | C₂H₄O |
| 192.10 | 121.07 | C₄H₇NO |
| 192.10 | 107.05 | C₄H₅NO₂ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band between 1650 and 1700 cm⁻¹ would be indicative of the C=O (amide I) stretching vibration of the five-membered lactam ring. nist.gov A broad absorption band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide.
The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy group would exhibit a characteristic C-O stretching vibration, typically around 1030-1250 cm⁻¹.
Table 4: Predicted IR Absorption Bands for this compound This table is generated based on characteristic IR frequencies for the functional groups present.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch (Amide) | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=O Stretch (Lactam) | 1650 - 1700 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (Ether) | 1030 - 1250 |
Chromatographic Purity Assessment and Separation Techniques
Chromatographic techniques are indispensable tools in the analysis of this compound, enabling not only the assessment of its purity but also the separation of its stereoisomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer unique advantages in the analytical workflow.
High-Performance Liquid Chromatography stands as a cornerstone for the purity determination and chiral separation of this compound. Given the presence of a stereocenter at the 3-position of the pyrrolidinone ring, the molecule can exist as a pair of enantiomers. The separation of these enantiomers is crucial for understanding their differential biological activities. csfarmacie.cznih.gov
Chiral HPLC is the method of choice for resolving these enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed for this purpose. csfarmacie.cz The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation. nih.gov For instance, columns like Chiralpak® and Chiralcel® have demonstrated broad applicability in the separation of a wide range of chiral compounds. nih.govresearchgate.net
The mobile phase in chiral HPLC can be either normal-phase (e.g., a mixture of hexane (B92381) and isopropanol) or reversed-phase (e.g., a mixture of acetonitrile (B52724) and water). nih.govresearchgate.net The choice of mobile phase and its composition can significantly impact the resolution and retention times of the enantiomers. In some cases, the addition of modifiers to the mobile phase can enhance enantioselectivity. researchgate.net
Two-dimensional liquid chromatography (2D-LC) can be a powerful technique for resolving complex mixtures, including the separation of enantiomers from other impurities. chromatographyonline.com In a typical 2D-LC setup, an initial separation is performed on an achiral column, and a specific fraction containing the compound of interest is then transferred to a second-dimension chiral column for enantiomeric separation. chromatographyonline.com
Table 1: Common Chiral Stationary Phases (CSPs) for HPLC Separation
| CSP Type | Common Trade Names | Typical Applications |
|---|---|---|
| Polysaccharide-based (Cellulose) | Chiralcel® OJ-H, Chiralcel® OD-H | Broad-spectrum enantioseparation of various pharmaceuticals. |
| Polysaccharide-based (Amylose) | Chiralpak® AD-H, Chiralpak® IA | Separation of aromatic compounds, beta-blockers, and various drug enantiomers. nih.gov |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for assessing the purity of this compound and for identifying any volatile organic impurities. nih.gov This method is highly sensitive and provides detailed structural information about the analytes.
For the analysis of a semi-volatile compound like this compound, a derivatization step may sometimes be employed to increase its volatility and thermal stability, although direct analysis is often possible. The choice of the GC column is critical, with fused silica (B1680970) capillary columns coated with a variety of stationary phases (e.g., DB-5ms, HP-5ms) being common. nih.gov
The temperature program of the GC oven is carefully optimized to ensure good separation of the target compound from any impurities. The mass spectrometer detector allows for the identification of co-eluting impurities by their unique mass fragmentation patterns. researchgate.netijpsr.com Isotope dilution mass fragmentography, a highly sensitive and specific GC-MS technique, can be employed for the quantitative determination of pyrrolidinone derivatives in biological matrices. nih.gov
Table 2: Illustrative GC-MS Parameters for Analysis of Related Compounds
| Parameter | Typical Setting |
|---|---|
| Column | DB-35 GC column (30 m × 0.25 mm × 0.25 μm) nih.gov |
| Inlet Temperature | 280 °C nih.gov |
| Carrier Gas | Helium at a constant flow rate nih.gov |
| Oven Program | Initial hold, followed by a temperature ramp to a final temperature. nih.gov |
| Detector | Mass Spectrometer (Electron Impact ionization at 70 eV) eurl-pesticides.eu |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of the synthesis of this compound. thieme.de By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized. researchgate.net
The choice of the eluent (mobile phase) is crucial for achieving good separation of the components of the reaction mixture. A solvent system is selected that provides a significant difference in the retention factor (Rf) values of the starting materials and the product. Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by staining with a suitable chemical reagent. thieme.de
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. researchgate.net For this compound, obtaining a single crystal of suitable quality would allow for the precise determination of its molecular geometry, including bond lengths, bond angles, and the conformation of the pyrrolidinone ring. researchgate.net
Table 3: Representative Crystallographic Data for a Pyrrolidine (B122466) Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic researchgate.net |
| Space Group | P21/c researchgate.net |
| Unit Cell Dimensions | a = 8.7813(5) Å, b = 12.2074(7) Å, c = 12.7561(7) Å, α = 90°, β = 112.071(2)°, γ = 90° researchgate.net |
| Volume | 1195.65(12) ų researchgate.net |
| Z (molecules per unit cell) | 2 researchgate.net |
| Calculated Density | 1.35 g/cm³ |
| R-factor | 0.0586 researchgate.net |
Note: The data in this table is for a representative pyrrolo[2,3-b]quinoxaline derivative and is for illustrative purposes only.
Medicinal Chemistry and Pharmacological Investigations of Pyrrolidin 2 One Derivatives
In Vitro Pharmacological Evaluation Methodologies
The initial stages of drug discovery for pyrrolidin-2-one derivatives heavily rely on in vitro assays to determine their interaction with specific biological molecules and pathways. These methods provide crucial preliminary data on the compound's potential efficacy and mechanism of action.
Enzyme inhibition assays are fundamental in assessing the potential of compounds like 3-(3-Methoxyphenyl)pyrrolidin-2-one to modulate the activity of specific enzymes. While direct inhibitory data for this compound against acetylcholinesterase, dihydrofolate reductase, phosphodiesterase IV, or deoxyribonuclease I is not prominently available in the reviewed literature, the broader class of pyrrolidone derivatives has been evaluated against various enzymes.
For instance, studies on related heterocyclic scaffolds have demonstrated the utility of these assays. A related compound, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone, was found to suppress the activation of Src and Syk kinases, which are crucial in inflammatory signaling pathways. nih.gov The methodology involved using luciferase reporter gene assays and immunoblotting to confirm the inhibition of the transcriptional activation of NF-κB, a downstream target of these kinases. nih.gov Such assays are pivotal in identifying the specific molecular targets of a compound and understanding its mechanism of action at a cellular level.
To determine how pyrrolidin-2-one derivatives interact with cellular receptors, radioligand binding assays are commonly employed. These studies are critical for understanding the compound's potential to act as an agonist or antagonist at specific receptors.
Research has been conducted on arylpiperazine derivatives of pyrrolidin-2-one to assess their affinity for α-adrenoceptors. nih.govnih.gov These receptors are G protein-coupled receptors that mediate responses to catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) and are involved in processes such as smooth muscle contraction. wikipedia.orgebi.ac.uk In these studies, the affinity of the compounds for α1- and α2-adrenoceptors is determined by their ability to displace a radiolabeled ligand from the receptor.
For example, a study identified 1-{4-[4-(2-methoxy-5-chlorophenyl)-piperazin-1-yl]-methyl}-pyrrolidin-2-one as having a high affinity for the α1-adrenoceptor, with a pKi value of 7.01. nih.gov Subsequent intrinsic activity studies showed this compound acts as an antagonist at both α(1A)- and α(1B)-adrenoceptors. nih.gov Another study on a series of pyrrolidin-2-one derivatives connected to an arylpiperazine fragment identified 1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one as a potent α1-adrenoceptor antagonist with a pKi of 7.30. nih.gov These findings highlight the importance of the methoxyphenyl and other aryl substitutions in determining the binding affinity and selectivity of pyrrolidin-2-one derivatives.
Table 1: Receptor Binding Affinity of Selected Pyrrolidin-2-one Derivatives
Compound Target Receptor Binding Affinity (pKi) Reference 1-{4-[4-(2-methoxy-5-chlorophenyl)-piperazin-1-yl]-methyl}-pyrrolidin-2-one α1-Adrenoceptor 7.01 nih.gov 1-[4-(2-Fluorophenyl)-piperazin-1-yl]-methyl-pyrrolidin-2-one α2-Adrenoceptor 6.52 nih.gov 1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one α1-Adrenoceptor 7.30 rdd.edu.iq
Cell-Based Assays for Biological Activity Profiling
Cell-based assays provide a more complex biological system to evaluate the effects of a compound, offering insights into its antiproliferative and antimicrobial potential.
In terms of antiproliferative activity , various pyrrolidine (B122466) derivatives have been investigated. For instance, halogenated pyrrolo[3,2-d]pyrimidines have demonstrated antiproliferative effects against several cancer cell lines. nih.gov One compound, in particular, induced G2/M cell cycle arrest and apoptosis in triple-negative breast cancer cells (MDA-MB-231). nih.gov While not containing the precise this compound structure, these studies on related fused pyrimidine (B1678525) scaffolds showcase the methodologies used. The MTT assay is a common method to evaluate the cytotoxic effects of such compounds on cancer cell lines like MDA-MB-231 and MCF-7. semanticscholar.org
Regarding antimicrobial activity , pyrrolidin-2-one derivatives have been tested against various bacterial strains. rdd.edu.iq In one study, derivatives were evaluated against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, and Klebsiella sp. using the agar (B569324) well diffusion method. rdd.edu.iq Another study on pyrrolidine-2,5-dione derivatives showed moderate to low antimicrobial activity against several bacterial and yeast species, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 μg/mL. nih.gov These assays are crucial for identifying new leads for the development of novel antibiotics.
Table 2: Antimicrobial Activity of Selected Pyrrolidine-2,5-dione Derivatives
Compound Microorganism MIC (μg/mL) Reference Compound 3 (dibenzobarrelene-fused pyrrolidine-2,5-dione) Bacteria & Yeasts 64–128 nih.gov Compound 5 (N-arylsuccinimid derivative) Bacteria & Yeasts 32–128 nih.gov Compound 8 (Azo derivative) Bacteria & Yeasts 16–256 nih.gov
Target Identification and Validation Strategies for Pyrrolidinone Scaffolds
Identifying the specific molecular targets of novel compounds is a critical step in drug development. The pyrrolidine scaffold is considered versatile, allowing for structural modifications that can be tailored to interact with a wide range of biological targets. nih.gov
One strategy for target identification involves screening a library of compounds against a panel of known biological targets. This approach can quickly identify potential protein interactions. For the pyrrolidinone scaffold, structure-activity relationship (SAR) studies are essential. nih.gov By systematically altering the substituents on the pyrrolidine ring, medicinal chemists can determine which chemical features are crucial for biological activity at a specific target. nih.gov For example, the stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov
In the case of a structurally related compound, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), target identification was achieved by observing its effect on inflammatory pathways in macrophage-like cells. nih.gov Researchers found that MPP suppressed the production of nitric oxide and inflammatory genes. nih.gov Further investigation using immunoblotting revealed that MPP blocked the phosphorylation of the upstream signaling proteins Src and Syk, thus identifying them as key molecular targets. nih.gov
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are also employed to predict the biological activity of derivatives and to understand the structural features that govern their interaction with targets like α1-adrenoceptors. researchgate.net These strategies, combining experimental screening with computational analysis, are powerful tools for validating the therapeutic targets of compounds built on the pyrrolidinone scaffold.
Compound Name Reference Table
Compound Name This compound (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone 1-{4-[4-(2-methoxy-5-chlorophenyl)-piperazin-1-yl]-methyl}-pyrrolidin-2-one 1-[4-(2-Fluorophenyl)-piperazin-1-yl]-methyl-pyrrolidin-2-one 1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one Norepinephrine Epinephrine (E)-3-(3-methoxyphenyl)propenoic acid 2,4-dichloro pyrrolo[3,2-d]pyrimidine
Molecular Mechanisms and Biological Target Interactions
Ligand-Target Interaction Analysis at the Molecular Level
The interaction between a ligand, such as a pyrrolidin-2-one derivative, and its biological target is fundamental to its mechanism of action. Computational methods like molecular docking are employed to predict and analyze these interactions. For instance, in silico docking experiments with new 2-pyrrolidinone (B116388) derivatives have revealed that specific structural features, such as the placement of acidic moieties at a certain distance and orientation within the active site of the lipoxygenase (LOX) enzyme, are crucial for inhibitory activity. nih.gov The 2-pyrrolidinone template itself plays a significant role in the inhibitory properties of these compounds. nih.gov
In the context of other pyrrolidinone derivatives, such as those designed to inhibit autotaxin (ATX), molecular modeling has provided insights into their binding modes. For example, a potent 2-pyrrolidinone-based ATX inhibitor was shown to interact with key amino acid residues, Thr209 and Asn230, in the enzyme's active site. researchgate.net Similarly, docking studies of pyrrolopyridine derivatives with the COX-2 enzyme have helped to elucidate their binding poses and correlate them with their anti-inflammatory activity. mdpi.com
Mechanistic Elucidation of Enzyme Inhibition by Pyrrolidin-2-one Derivatives
Pyrrolidin-2-one derivatives have been shown to inhibit various enzymes through different mechanisms. Enzyme inhibition can be broadly categorized as reversible or irreversible. libretexts.org Reversible inhibition includes competitive, non-competitive, and uncompetitive mechanisms. libretexts.orgyoutube.com
Competitive Inhibition: In this mode, the inhibitor resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. libretexts.org
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site. This binding event alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. libretexts.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, which leads to a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km). libretexts.orgyoutube.com
A study on (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), a related compound, demonstrated its ability to suppress the autophosphorylation of overexpressed Src and Syk kinases. nih.gov This suggests a direct inhibitory effect on these enzymes, which are crucial upstream signaling molecules in inflammatory pathways. nih.gov The inhibition of these kinases by MPP was confirmed to contribute to the downregulation of NF-κB-dependent inflammatory activity. nih.gov
Furthermore, research on other pyrrolidinone derivatives has identified them as potent inhibitors of enzymes like autotaxin (ATX) and lipoxygenase (LOX). nih.govresearchgate.net For ATX, a glycoprotein (B1211001) involved in inflammatory conditions, certain 2-pyrrolidinone derivatives, including boronic acid and hydroxamic acid derivatives, have shown significant in vitro inhibitory activity with IC50 values in the nanomolar range. researchgate.netnih.gov Similarly, some 2-pyrrolidinone derivatives have demonstrated potent LOX inhibition, with their activity being linked to the inhibition of lipid peroxidation. nih.gov
The tables below summarize the inhibitory activities of some pyrrolidin-2-one derivatives against specific enzymes.
| Compound Class | Target Enzyme | Key Findings |
| 2-Pyrrolidinone Derivatives | Lipoxygenase (LOX) | Potent inhibition, with the most active compounds also showing in vivo anti-inflammatory effects. nih.gov Docking studies revealed the importance of acidic moieties and the pyrrolidinone template for activity. nih.gov |
| 2-Pyrrolidinone and Pyrrolidine (B122466) Derivatives | Autotaxin (ATX) | Boronic acid and hydroxamic acid derivatives were found to be potent inhibitors, with IC50 values as low as 35 nM. researchgate.netnih.gov |
| (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) | Src and Syk Kinases | Suppressed autophosphorylation of Src and Syk, leading to the inhibition of NF-κB activation and downstream inflammatory responses. nih.gov |
Modulation of Cellular Pathways by Substituted Pyrrolidin-2-ones
Substituted pyrrolidin-2-ones can exert their biological effects by modulating various cellular signaling pathways. A prominent example is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. nih.gov
The compound (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) has been shown to reduce the transcriptional activation of NF-κB. nih.gov This inhibition is achieved by blocking a series of upstream signaling events, including the phosphorylation of Src, Syk, Akt, and IκBα. nih.gov By suppressing these upstream kinases, MPP prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the expression of inflammatory genes like inducible nitric oxide synthase (iNOS) and tumor necrosis factor (TNF)-α. nih.govkoreascience.kr
Another pyrrolidine derivative, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), has been found to inhibit the activation of both NF-κB and interferon regulatory factor 3 (IRF3) induced by Toll-like receptor (TLR) agonists. nih.gov MNP was shown to modulate both the MyD88-dependent and TRIF-dependent signaling pathways downstream of TLRs, leading to a reduction in the expression of inflammatory genes. nih.gov
The table below outlines the modulation of cellular pathways by specific pyrrolidin-2-one derivatives.
| Compound | Cellular Pathway | Mechanism of Action |
| (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) | NF-κB Signaling Pathway | Inhibits the phosphorylation of Src, Syk, Akt, and IκBα, preventing NF-κB activation and the expression of inflammatory genes. nih.gov |
| 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) | Toll-Like Receptor (TLR) Signaling Pathways | Modulates both MyD88- and TRIF-dependent pathways, inhibiting the activation of NF-κB and IRF3. nih.gov |
Stereochemical Influence on Molecular Recognition and Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition and, consequently, in the biological activity of a compound. nih.govnih.gov The differential effects of stereoisomers are often due to the specific interactions with their biological targets, such as enzymes and receptors, which are themselves chiral. nih.gov
In the context of pyrrolidin-2-one derivatives, the stereochemistry at the C3 and other chiral centers can significantly influence their bioactivity. For instance, in the development of inhibitors for autotaxin (ATX), optically active derivatives of 2-pyrrolidinone and pyrrolidine were synthesized from the natural amino acid S-proline and S-pyroglutamic acid, as well as their enantiomers. researchgate.net This highlights the importance of stereochemistry in achieving potent and selective inhibition.
The well-known phosphodiesterase type 4 (PDE4) inhibitor, rolipram (B1679513), which has a 4-phenylpyrrolidin-2-one structure, demonstrates significant stereoselectivity. The R-enantiomer of rolipram is a much more potent inhibitor of PDE4 than the S-enantiomer, with reported IC50 values of 2-5 nM for R-rolipram compared to 42-95 nM for S-rolipram. nih.gov This difference in potency underscores the precise stereochemical requirements for effective binding to the PDE4 active site. nih.gov
Research on other chiral compounds has further illuminated the role of stereochemistry. For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. nih.gov Molecular modeling also revealed that while stereochemistry affected target binding for some derivatives, it led to significant differences in biological activity for all subclasses, pointing towards stereoselective uptake as a key determinant of efficacy. nih.gov
The table below provides examples of the influence of stereochemistry on the bioactivity of pyrrolidinone-related compounds.
| Compound | Target | Stereochemical Influence |
| Rolipram | Phosphodiesterase type 4 (PDE4) | The R-enantiomer is significantly more potent than the S-enantiomer as a PDE4 inhibitor. nih.gov |
| 2-Pyrrolidinone and Pyrrolidine Derivatives | Autotaxin (ATX) | Synthesis of optically active derivatives from chiral precursors was crucial for developing potent inhibitors. researchgate.net |
| 3-Br-acivicin Isomers | Plasmodium falciparum | Only the (5S, αS) isomers displayed significant antiplasmodial activity, likely due to stereoselective uptake. nih.gov |
Structure Activity Relationship Sar and Derivatization Studies
Impact of Substitutions on the Pyrrolidin-2-one Ring on Biological Activity
The pyrrolidin-2-one ring, a five-membered lactam, is a versatile scaffold that allows for extensive exploration of chemical space due to its three-dimensional nature and the presence of multiple sites for substitution. nih.gov The biological activity of derivatives of this ring system is profoundly influenced by the nature and position of substituents.
Substitutions at the C3 position of the pyrrolidin-2-one ring are particularly critical in determining biological activity. For instance, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the C3 position was found to be a key determinant of their anticonvulsant activity. nih.gov Specifically, derivatives bearing a 3-benzhydryl or 3-isopropyl group exhibited potent activity in the subcutaneous pentylenetetrazole (scPTZ) seizure test, while those with smaller substituents like a 3-methyl group were more effective in the maximal electroshock (MES) test. nih.gov This suggests that the steric bulk of the C3 substituent plays a crucial role in the interaction with the biological target.
Furthermore, the stereochemistry at the C3 position can significantly impact biological outcomes. The non-planar, puckered conformation of the pyrrolidine (B122466) ring means that substituents can adopt different spatial orientations, leading to differential binding affinities with enantioselective proteins. nih.gov
The nitrogen atom of the pyrrolidin-2-one ring is another key position for modification. While the parent compound has a secondary amine within the lactam structure, N-substitution is a common strategy to modulate physicochemical properties and biological activity. rdd.edu.iq In fact, a large percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at the nitrogen position. nih.gov These substitutions can influence factors such as solubility, membrane permeability, and metabolic stability, all of which are critical for drug efficacy. For example, the introduction of various aryl groups on the nitrogen of pyrrolidin-2,5-diones has been explored to develop new antimicrobial agents. jocpr.com
The carbonyl group at the C2 position is also essential for biological activity in many pyrrolidinone-based compounds. Studies on protoporphyrinogen (B1215707) oxidase (PPO) inhibitors have shown that one of the carbonyl groups in related cyclic imides is crucial for their inhibitory action. nih.gov
| Substitution Position | Impact on Biological Activity | Example | Reference(s) |
| C3 | Influences potency and selectivity; steric bulk is a key factor. | 3-Benzhydryl pyrrolidine-2,5-diones show potent anticonvulsant activity. | nih.gov |
| N1 (Nitrogen) | Modulates physicochemical properties like solubility and permeability. | N-phenyl substitution in pyrrolidin-2-ones explored for PPO inhibition. | rdd.edu.iqnih.gov |
| C2 (Carbonyl) | Often essential for binding to the target protein. | A carbonyl group is critical for the activity of PPO-inhibiting cyclic imides. | nih.gov |
| C4 | Substitutions can affect the puckering of the pyrrolidine ring. | C4 substitution in proline affects ring conformation. | nih.gov |
Role of the Methoxyphenyl Moiety in Ligand-Target Interactions
The 3-(3-methoxyphenyl) group in the target compound is a critical pharmacophoric element that significantly influences its interaction with biological targets. The position of the methoxy (B1213986) group on the phenyl ring, as well as the nature of the phenyl ring itself, dictates the electronic and steric properties of the molecule, which in turn affect its binding affinity and selectivity.
The phenyl ring at the C3 position provides a key hydrophobic interaction domain. In many ligand-target interactions, aromatic rings engage in π-π stacking or hydrophobic interactions with complementary residues in the binding pocket of a protein. For instance, in a series of pyrrolidine sulfonamides, the presence of a phenyl ring at the C3 position was found to be favorable for in vitro potency. nih.gov
The meta-position of the methoxy group is particularly noteworthy. Studies on various classes of biologically active molecules have shown that the substitution pattern on a phenyl ring can dramatically alter activity. For pyrrolidine sulfonamide derivatives, it was observed that meta-substituted analogs demonstrated improved biological activity compared to other substitution patterns. nih.gov Similarly, in a study of synthetic methcathinone (B1676376) analogs, 3-substituted compounds were generally found to be more potent than their 2-substituted counterparts. nih.gov This suggests that the meta position allows for optimal positioning of the substituent to interact with the target or to orient the molecule favorably within the binding site.
The methoxy group itself contributes to the electronic and hydrogen-bonding potential of the molecule. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the active site of a protein. This has been observed in pharmacophore models for various receptor ligands. nih.gov Furthermore, the methoxy group is an electron-donating group, which can influence the electron density of the phenyl ring and thereby modulate its interaction with the target.
| Feature of Methoxyphenyl Moiety | Role in Ligand-Target Interaction | Supporting Evidence | Reference(s) |
| Phenyl Ring | Provides a hydrophobic scaffold for interaction with the target. | Unsubstituted phenyl ring at C3 of pyrrolidine sulfonamides contributes to potency. | nih.gov |
| meta-Substitution | Optimal positioning for enhanced biological activity. | meta-Substituted pyrrolidine sulfonamides show improved activity. | nih.gov |
| Methoxy Group (Oxygen Atom) | Acts as a hydrogen bond acceptor. | Pharmacophore models often include hydrogen bond acceptor features at this position. | nih.gov |
| Methoxy Group (Electronic Effect) | Electron-donating nature influences the aromatic ring's electronics. | Electron-donating groups on the benzylidine ring of pyrrolones enhanced anthelmintic activity. | wisdomlib.org |
Derivatization Strategies for Enhancing Potency and Selectivity (e.g., N-substitution, ring modifications)
To optimize the therapeutic potential of 3-(3-Methoxyphenyl)pyrrolidin-2-one, various derivatization strategies can be employed. These strategies aim to enhance potency, improve selectivity for the desired target, and optimize pharmacokinetic properties.
N-Substitution: As previously mentioned, the nitrogen atom of the pyrrolidin-2-one ring is a prime site for modification. nih.gov A wide range of substituents can be introduced at this position to explore new chemical space and improve biological activity. For example, the synthesis of N-substituted derivatives of 1-(4-methoxyphenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one has been reported to generate compounds with potential anticonvulsant activity. researchgate.net Introducing different aryl, alkyl, or heterocyclic moieties at the N1 position can modulate lipophilicity, which is crucial for crossing biological membranes, and can also introduce new interaction points with the target protein.
Ring Modifications: Altering the structure of the pyrrolidin-2-one ring itself is another effective strategy. This can involve the introduction of additional substituents, changing the ring size, or creating fused ring systems. For instance, the synthesis of hydroxylated pyrrolidines has been explored to create aza-sugar mimics with potential therapeutic applications. unirioja.es The introduction of a hydroxyl group can provide an additional hydrogen bonding opportunity. Furthermore, the creation of spiro-pyrrolidine derivatives, where the pyrrolidine ring is fused to another ring system, has been shown to yield compounds with potent biological activities, including anticancer and antidiabetic effects. nih.gov
Modification of the Phenyl Ring: The methoxyphenyl moiety also offers opportunities for derivatization. Varying the substituents on the phenyl ring can fine-tune the electronic and steric properties of the molecule. For example, introducing electron-withdrawing groups like halogens or trifluoromethyl groups can significantly alter the interaction with the target. In a series of pyrrolidine-2,3-diones, halogen-substituted benzoyl and phenyl groups were found to be important for activity. nih.gov
| Derivatization Strategy | Rationale | Example Application | Reference(s) |
| N-Substitution | Modulate physicochemical properties and introduce new binding interactions. | Synthesis of N-aryl pyrazolo[3,4-d]pyrimidin-4-ones as potential anticonvulsants. | researchgate.net |
| Ring Hydroxylation | Introduce hydrogen bonding sites. | Synthesis of hydroxylated pyrrolidines as aza-sugar mimics. | unirioja.es |
| Spirocyclization | Create novel, rigid scaffolds with defined stereochemistry. | Spirooxindole pyrrolidine derivatives as enzyme inhibitors. | nih.gov |
| Phenyl Ring Substitution | Fine-tune electronic and steric properties for optimal target interaction. | Halogen substitution on the phenyl ring of pyrrolidine-2,3-diones enhancing activity. | nih.gov |
Pharmacophore Modeling and Design Principles for Pyrrolidinone-based Ligands
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. frontiersin.org For pyrrolidinone-based ligands, pharmacophore models provide a blueprint for the design of new, more potent, and selective compounds.
A typical pharmacophore model for a pyrrolidinone-based ligand might include several key features:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the pyrrolidin-2-one ring is a common hydrogen bond acceptor feature. This interaction is often crucial for anchoring the ligand in the binding site of the target protein. frontiersin.org
A Hydrophobic/Aromatic Region: The phenyl ring, in this case, the 3-methoxyphenyl (B12655295) group, typically defines a hydrophobic or aromatic feature in the pharmacophore model. This region is responsible for making van der Waals or π-π stacking interactions with the target. frontiersin.org
An Additional Hydrogen Bond Acceptor/Donor: The methoxy group can be represented as a hydrogen bond acceptor. In other derivatives, different substituents could introduce either hydrogen bond donors or acceptors.
Excluded Volumes: These represent regions of space that are occupied by the receptor, and where the ligand cannot extend without causing steric clashes. frontiersin.org
The design principles derived from such pharmacophore models guide the synthesis of new derivatives. For example, if a pharmacophore model indicates an unoccupied hydrophobic pocket near the phenyl ring, medicinal chemists can design derivatives with larger hydrophobic substituents at that position to improve binding affinity. Similarly, if the model suggests that a hydrogen bond donor is required at a certain position, a hydroxyl or amino group could be introduced.
Ligand-based pharmacophore modeling, which is performed in the absence of a known receptor structure, involves aligning a set of active compounds and extracting their common chemical features. nih.gov This approach has been successfully used to develop pharmacophore models for various targets, leading to the discovery of novel inhibitors.
| Pharmacophore Feature | Corresponding Structural Element in this compound | Importance in Ligand Design |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the pyrrolidin-2-one ring | Essential for anchoring the ligand in the binding site. |
| Hydrophobic/Aromatic Region | 3-Methoxyphenyl group | Crucial for hydrophobic and aromatic interactions. |
| Additional Hydrogen Bond Acceptor | Oxygen of the methoxy group | Provides an additional point of interaction with the target. |
| Excluded Volumes | N/A (Defined by the receptor) | Guides the size and shape of new derivatives to avoid steric clashes. |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For a compound like 3-(3-Methoxyphenyl)pyrrolidin-2-one, docking studies can elucidate how it might interact with the active site of an enzyme or a receptor.
In studies of similar pyrrolidinone-based compounds, molecular docking has been successfully used to predict binding modes and affinities. For instance, docking studies on pyrrolidinone analogs have been performed to understand their interactions with enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are important targets in inflammation research. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. A study on the pyrrolidinone analog MMK16, for example, used docking to show its high affinity for both LOX-5 and COX-2, suggesting it could be a dual inhibitor researchgate.net.
The docking of this compound into the active site of a hypothetical target protein would likely involve interactions with the methoxyphenyl ring, which could engage in hydrophobic or pi-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. The carbonyl group of the pyrrolidinone ring is a potential hydrogen bond acceptor, while the NH group can act as a hydrogen bond donor.
Table 1: Representative Molecular Docking Results for a Pyrrolidinone Analog (MMK16) researchgate.net
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| COX-2 | -9.8 | Arg120, Tyr355, Phe518 |
| LOX-3 | -8.5 | His518, His523, Ile857 |
| LOX-5 | -9.2 | Arg599, Gln600, Tyr603 |
This table is illustrative and based on data for a related pyrrolidinone compound to demonstrate the type of information obtained from molecular docking studies.
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. This technique complements molecular docking by assessing the stability of the predicted binding pose and exploring the flexibility of the ligand and protein.
For this compound, MD simulations could be used to study its conformational preferences in different solvent environments. The pyrrolidine (B122466) ring itself can adopt various puckered conformations, and the orientation of the methoxyphenyl substituent relative to the pyrrolidinone core is also flexible nih.gov. Understanding these conformational dynamics is crucial as they can influence the compound's ability to bind to a specific target.
In the context of ligand-protein interactions, MD simulations can refine the binding poses obtained from docking. By simulating the complex over several nanoseconds or even microseconds, researchers can assess the stability of key interactions and identify any conformational rearrangements that occur upon binding. For example, MD simulations of the pyrrolidinone analog MMK16 bound to COX and LOX enzymes have been used to confirm the stability of the docked poses and to provide a more detailed picture of the binding dynamics researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds and guide the design of more potent analogs.
For a class of compounds including this compound, a QSAR study would involve synthesizing and testing a library of derivatives with variations in their substituents. The structural features of these compounds, known as molecular descriptors, would then be correlated with their measured biological activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
A QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity successfully developed a model that could explain a significant portion of the variance in activity nih.gov. The model indicated that specific electronic and topological descriptors were crucial for the observed biological effects. Such an approach could be applied to derivatives of this compound to identify the key structural features that govern its potential biological activities.
Table 2: Example of Descriptors Used in a QSAR Study of Pyrrolidinone Derivatives nih.gov
| Descriptor Type | Example Descriptor | Significance in Model |
| Electronic | Dipole Moment | Influences polar interactions with the target. |
| Topological | Wiener Index | Relates to molecular branching and size. |
| Quantum-Chemical | HOMO/LUMO Energies | Indicates chemical reactivity and stability. |
This table provides examples of descriptor types that are commonly used in QSAR studies of pyrrolidinone-like molecules.
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Predictions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT calculations can provide valuable insights into the geometry, reactivity, and spectroscopic properties of a compound like this compound.
DFT can be used to accurately predict the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. It can also be used to calculate the distribution of electron density, which is crucial for understanding how the molecule will interact with other molecules. For instance, DFT studies on molecules containing a methoxyphenyl group have been used to analyze the electronic properties and their impact on biological activity researchgate.net.
Furthermore, DFT calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the interpretation of experimental spectra.
Cheminformatics Approaches in Pyrrolidinone Research (e.g., Virtual Screening, Chemical Space Exploration)
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. In the context of pyrrolidinone research, cheminformatics approaches are invaluable for drug discovery and development.
Virtual screening is a key cheminformatics technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound, a virtual screening campaign could be initiated by using its structure as a query to find similar compounds in a database. Alternatively, if a biological target is known, a structure-based virtual screening could be performed where a library of compounds is docked into the target's binding site. This approach has been successfully used to identify novel inhibitors for various targets from large compound libraries semanticscholar.orgnih.gov.
Chemical space exploration is another important application of cheminformatics. By analyzing the structural diversity of a library of pyrrolidinone derivatives, researchers can identify areas of chemical space that have been well-explored and those that remain untapped. This can guide the design of new compounds with novel structures and potentially new biological activities. The vastness of chemical space necessitates computational approaches to navigate and prioritize which compounds to synthesize and test nih.gov.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes to Pyrrolidin-2-one Analogues
The synthesis of pyrrolidin-2-one derivatives has been a subject of intense research, with a continuous drive to develop more efficient, stereoselective, and diverse methodologies. researchgate.net Traditionally, methods like the lactamization of γ-aminobutyric acid (GABA) analogues or the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures have been employed. researchgate.netresearchgate.netrdd.edu.iq However, these methods can have limitations regarding substrate scope and reaction conditions.
Future efforts are concentrated on developing catalytic and asymmetric syntheses to access enantiomerically pure pyrrolidinones, which is crucial as different stereoisomers can exhibit distinct biological profiles. nih.gov Key areas of development include:
Transition-Metal Catalysis: The use of transition metals like copper and palladium in cyclization and cross-coupling reactions is a promising avenue. For instance, copper-catalyzed rearrangements of functionalized N-allyl-α,α-dichloroamides have been shown to efficiently produce γ-aminobutyric acid analogues, which are precursors to pyrrolidin-2-ones. researchgate.net Similarly, the Suzuki-Miyaura cross-coupling reaction has been successfully used to synthesize 4-aryl-3-pyrrolin-2-ones, which can be hydrogenated to the corresponding saturated pyrrolidin-2-ones. researchgate.net
Organocatalysis: Self-assembled three-component systems acting as organocatalysts have been used for the Michael addition of ketones to N-substituted maleimides, leading to the formation of pyrrolidine-2,5-dione derivatives. nih.govresearchgate.net This highlights the potential of organocatalysis in constructing the pyrrolidinone core with high efficiency.
Multi-component Reactions: One-pot, three-component reactions are being explored to rapidly generate a library of diverse pyrrolidin-2,3-dione analogues. nih.gov These methods offer significant advantages in terms of atom economy and procedural simplicity, accelerating the discovery of new bioactive molecules.
| Methodology | Key Features | Example Reaction | Potential Advantages |
|---|---|---|---|
| Classical Condensation | High temperatures (200-300°C) | Primary Amine + γ-Butyrolactone (GBL) researchgate.netrdd.edu.iq | Simple, suitable for robust amines. |
| Transition-Metal Catalysis | Utilizes catalysts like Cu or Pd | Suzuki-Miyaura cross-coupling of 4-tosyloxy-3-pyrrolin-2-one researchgate.net | Milder conditions, broader substrate scope, access to aryl-substituted analogues. |
| Organocatalysis | Metal-free catalysis | Michael addition of ketones to N-substituted maleimides nih.gov | Environmentally friendly, potential for asymmetric synthesis. |
| Multi-component Reactions | One-pot synthesis with ≥3 starting materials | Three-component synthesis of pyrrolidine-2,3-diones nih.gov | High efficiency, rapid library generation, structural diversity. |
Exploration of Underexplored Biological Targets for Pyrrolidin-2-ones
While some pyrrolidinone derivatives, like the nootropic drug piracetam, have been studied for decades, the full spectrum of their biological targets remains to be elucidated. rdd.edu.iq The versatility of the pyrrolidinone scaffold allows it to interact with a wide range of biological macromolecules. nih.gov Future research will focus on moving beyond established targets to uncover novel mechanisms of action.
Emerging areas of investigation include:
Anti-inflammatory Agents: Pyrrolidine-2,5-dione derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govresearchgate.net Further exploration could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.
Antimicrobial Agents: The pyrrolidinone nucleus is found in compounds with antibacterial and antifungal properties. researchgate.netrdd.edu.iq Recent studies have identified pyrrolidine-2,3-diones as novel inhibitors of Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa, a clinically important bacterial target. nih.gov This opens up possibilities for developing new antibiotics to combat multidrug-resistant bacteria.
Anticancer Agents: Certain helicid-pyrrolidin-2-one analogues have demonstrated significant anticancer effects against human ovarian cancer cells (SKOV3). rdd.edu.iq Additionally, polyhydroxylated pyrrolidines, known as aza-sugars, are being investigated as dual-target inhibitors of α-glucosidase and aldose reductase, enzymes relevant in cancer and metabolic diseases. nih.gov
Enzyme Inhibition: The pyrrolidine (B122466) scaffold is being used to design inhibitors for various enzymes. For example, pyrrolidine-based analogues have been identified as potential inhibitors for enzymes involved in neglected tropical diseases. mdpi.com
| Biological Target Class | Specific Target Example | Therapeutic Area | Supporting Findings |
|---|---|---|---|
| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation | Pyrrolidine-2,5-diones show selective COX-2 inhibition. nih.govresearchgate.net |
| Bacterial Enzymes | Penicillin-Binding Protein 3 (PBP3) | Infectious Diseases | Pyrrolidine-2,3-diones inhibit P. aeruginosa PBP3. nih.gov |
| Cancer-related Enzymes | α-glucosidase, Aldose reductase | Oncology, Metabolic Diseases | Polyhydroxylated pyrrolidines act as dual inhibitors. nih.gov |
| Viral Entry Proteins | TMPRSS2 | Infectious Diseases (e.g., Coronaviruses) | Amidine derivatives with pyrrolidine-like structures evaluated as inhibitors. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Pyrrolidinone Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new pyrrolidinone-based drugs. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research pipeline. mdpi.com
Key applications of AI/ML in this field include:
De Novo Drug Design: Generative models, such as Generative Adversarial Networks (GANs), can design novel pyrrolidinone molecules with desired physicochemical and biological properties from scratch. crimsonpublishers.com
Bioactivity and Property Prediction: ML algorithms, particularly deep learning, can predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of new pyrrolidinone analogues. nih.govcrimsonpublishers.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Target Identification: AI can analyze biological data to identify new potential targets for pyrrolidinone compounds, expanding their therapeutic applications. nih.govmichaelskinnider.com
Structure-Based Drug Design: AI tools like AtomNet, a convolutional neural network, can analyze the 3D structure of proteins to predict the binding affinity of pyrrolidinone ligands, guiding the optimization of lead compounds. crimsonpublishers.com
Advanced In Vitro and In Silico Methodologies for Efficacy and Selectivity Prediction
To improve the translation of preclinical findings to clinical success, more sophisticated and predictive models are essential. The development of advanced in vitro and in silico methods allows for a more accurate assessment of the efficacy and selectivity of pyrrolidinone drug candidates early in the discovery process.
Advanced In Vitro Models: The use of complex cell-based assays, such as 3D organoids and "organ-on-a-chip" systems, can better mimic human physiology compared to traditional 2D cell cultures. nih.gov These microphysiological systems are crucial for evaluating the effects of pyrrolidinone compounds on specific organs and for predicting drug-induced toxicity more reliably. nih.gov High-throughput screening (HTS) methodologies enable the rapid evaluation of thousands of compounds in miniaturized assays, facilitating the identification of active molecules from large chemical libraries. nih.gov
Advanced In Silico Models: Computational methods are indispensable for modern drug discovery. nih.gov
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to a receptor, providing insights into the molecular interactions driving biological activity. Docking simulations have been used to support the selective inhibition of COX-2 by pyrrolidine-2,5-dione derivatives. nih.govresearchgate.net
Pharmacokinetic (PK) Modeling: Physiologically based pharmacokinetic (PBPK) models can simulate the absorption, distribution, metabolism, and excretion of a drug in the body. mdpi.com These models, often built using software like GastroPlus™, can be coupled with in vitro data to predict the in vivo performance of drug candidates and combinations. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): While not explicitly detailed in the provided search results for this specific compound class, QSAR is a standard in silico method where ML models are trained to correlate chemical structures with biological activities, enabling the prediction of potency for newly designed molecules.
The convergence of these advanced synthetic, biological, and computational strategies promises to unlock the full therapeutic potential of the pyrrolidin-2-one scaffold, paving the way for the development of novel and effective medicines for a wide range of diseases.
Q & A
Basic Question: What are the established synthetic routes and characterization methods for 3-(3-Methoxyphenyl)pyrrolidin-2-one?
Methodological Answer:
The compound is typically synthesized via ultrasound-promoted protocols, which enhance reaction efficiency and reduce side products. For example, a derivative (5-(3,3,3-trifluoro-2-oxopropylidene)-1-(3-methoxyphenyl)pyrrolidin-2-one) was synthesized using ultrasound irradiation, with reaction completion confirmed by <sup>13</sup>C NMR (100 MHz in CDCl3) . Key spectral peaks include:
| <sup>13</sup>C NMR Shifts (ppm) | Assignment |
|---|---|
| 169.07 | Carbonyl (C=O) |
| 55.51 | Methoxy (-OCH3) |
| 134.16–112.99 | Aromatic carbons |
Structural validation can be further achieved via X-ray crystallography using SHELX software for refinement, particularly SHELXL for small-molecule structures .
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
While toxicity data is limited, general safety measures include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight containers in dry, ventilated areas; avoid incompatible materials (e.g., strong oxidizers) .
- Waste disposal : Segregate chemical waste and use licensed hazardous waste services .
No occupational exposure limits are established, but fume hoods are advised during synthesis .
Advanced Question: How can researchers resolve contradictions in spectral or crystallographic data during structural elucidation?
Methodological Answer:
Discrepancies in data (e.g., NMR vs. XRPD results) require cross-validation:
Refinement software : Use SHELXL to refine crystallographic models against high-resolution data, adjusting for thermal parameters and hydrogen bonding .
Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify outliers.
Dynamic effects : Account for conformational flexibility via variable-temperature NMR to detect rotamers affecting peak splitting .
For example, XRPD patterns (e.g., Figure 3 in ) can validate crystalline purity, while NMR confirms solution-phase structure.
Advanced Question: What strategies optimize the reaction yield of this compound derivatives?
Methodological Answer:
Yield optimization involves:
- Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) statistically. Ultrasound-assisted synthesis, for instance, improves yields by 15–20% compared to conventional methods .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) for cyclization steps.
- In-line analytics : Use FTIR or HPLC to monitor intermediate formation and adjust conditions in real time.
Basic Question: Which analytical techniques are critical for assessing the purity and stability of this compound?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% area).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmospheres.
- XRPD : Identify polymorphic forms; a representative pattern for a related pyrrolidinone shows peaks at 2θ = 12.5°, 18.7°, and 25.3° .
Advanced Question: How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic analogs.
- Reactivity descriptors : Calculate Fukui indices (via DFT) to identify nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect increases aromatic ring reactivity .
- Transition state modeling : Use QM/MM methods to predict activation energies for ring-opening or substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
